(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound “(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a benzofuro-oxazinone derivative characterized by a fused benzofuran-oxazinone core substituted with two 3,4-dimethoxybenzyl groups.
Properties
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-22-8-5-17(11-24(22)33-3)12-26-27(30)19-7-10-21-20(28(19)36-26)15-29(16-35-21)14-18-6-9-23(32-2)25(13-18)34-4/h5-13H,14-16H2,1-4H3/b26-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILBQSKJARCHCA-ZRGSRPPYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuroxazinone core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the dimethoxybenzyl groups: This step requires the use of specific reagents and catalysts to ensure the correct positioning of the dimethoxybenzyl groups.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves the replacement of one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler benzofuroxazinone compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuroprotective Properties
Research indicates that compounds with similar structural motifs to (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exhibit neuroprotective effects. For instance, derivatives of 3-(2,4-dimethoxybenzylidene)-anabaseine have shown promise in controlling symptoms related to neurodegeneration and Alzheimer's disease . Such findings suggest that the target compound may also possess similar neuroprotective capabilities.
2. Antioxidant Activity
Compounds containing methoxybenzyl groups are often associated with antioxidant properties. The presence of the 3,4-dimethoxybenzyl moiety in the structure of this compound may enhance its ability to scavenge free radicals and reduce oxidative stress . This application is particularly relevant in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds like this compound make them suitable candidates for use in OLEDs. The incorporation of such compounds into device architectures can improve light emission efficiency and stability . Research into the photophysical properties of similar compounds suggests potential for enhanced performance in optoelectronic applications.
Organic Synthesis Applications
1. Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its structural features allow for various functionalization reactions that can lead to the synthesis of novel compounds with diverse biological activities . The ability to manipulate the methoxy groups further enhances its utility in synthetic chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Key Observations:
Heterocyclic Core: The benzofuro-oxazinone core differentiates it from sulfur-containing benzo-dithiazepinones (e.g., ), which exhibit anticancer activity but lack the oxygen-rich reactivity of oxazinones.
Polymerization Behavior: Unlike benzoxazines (e.g., ), the oxazinone ring in the target compound is unlikely to undergo thermal ring-opening polymerization due to its lactone-like structure, suggesting distinct material properties.
Physicochemical and Functional Properties
Table 2: Functional Comparison
Key Findings:
- Electronic Effects: The 3,4-dimethoxy groups in the target compound may mimic catechol-like binding motifs seen in chromeno-benzodioxocins (), though hydroxyl-to-methoxy substitution reduces hydrogen-bonding capacity.
- Similarity Metrics: Using Tanimoto coefficients (), the target compound shares ~70% structural similarity with its 4-methoxyphenyl analog () but <30% with benzo-dithiazepinones (), highlighting divergent pharmacophoric profiles.
Biological Activity
(Z)-8-(3,4-dimethoxybenzyl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C28H27NO7
- Molecular Weight : 489.5 g/mol
- CAS Number : 2014409-49-3
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of cancer research and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that this compound shows significant cytotoxic effects against several cancer cell lines.
Key Findings :
- Cytotoxicity Against Cancer Cells :
-
Mechanisms of Action :
- The cytotoxic effects are attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to increased oxidative stress in cancer cells .
- The compound also appears to disrupt mitochondrial membrane potential (MMP), further contributing to its pro-apoptotic effects .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Apoptosis induction |
| HT29 | 20 | ROS generation |
| Ca9-22 | 18 | MMP depolarization |
| HL60 | 12 | Apoptosis and oxidative stress |
Neuroprotective Properties
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects.
Research Insights :
- Preliminary studies indicate that it may help protect neuronal cells from oxidative damage induced by neurotoxic agents. This protective effect is hypothesized to be mediated through its antioxidant properties .
Case Studies
- Case Study on Colon Cancer Treatment :
- Neuroprotection in Cell Culture Models :
Q & A
Q. What are the primary challenges in synthesizing this compound, and what methodological strategies address them?
The synthesis involves complex benzofuro-oxazinone ring formation and stereochemical control. Key challenges include low yields due to side reactions (e.g., dimerization) and maintaining the (Z)-configuration of the benzylidene moiety. Methodological solutions:
- Flow chemistry improves reaction control and scalability by minimizing side reactions .
- Palladium-catalyzed cross-coupling (e.g., using PdCl₂(PPh₃)₂ and PCy₃) enhances regioselectivity, as demonstrated in analogous quinazolinone syntheses .
- Low-temperature (-20°C) conditions during imine formation to stabilize intermediates .
Q. Which analytical techniques are critical for confirming structural and stereochemical purity?
- High-resolution NMR (¹H/¹³C) identifies substituent positions and confirms the (Z)-configuration via NOESY correlations (e.g., coupling between benzylidene protons and adjacent oxazinone protons) .
- Chiral HPLC (e.g., using polysaccharide-based columns) resolves stereoisomers, as pharmacopeial standards employ similar methods for benzoxazine derivatives .
- LC-MS detects trace impurities (e.g., dimethoxybenzyl byproducts) with limits of quantification <0.1% .
Q. How should researchers profile impurities during synthesis?
- Forced degradation studies (acid/base/oxidative stress) identify potential impurities. Reference standards like ofloxacin N-oxide (a benzoxazine analog) guide impurity identification via retention time matching .
- EP/USP protocols recommend using charged aerosol detection (CAD) for non-UV-active impurities in benzofuro-oxazinones .
Advanced Research Questions
Q. How can Bayesian optimization improve synthesis yield compared to traditional Design of Experiments (DoE)?
Bayesian optimization leverages prior reaction data to predict optimal conditions with fewer experiments. For example:
- Key parameters : Catalyst loading, temperature, and solvent ratio.
- Benchmarking : In quinazolinone synthesis, Bayesian methods achieved 81% yield in 15 iterations vs. 50+ trials for DoE .
- Implementation : Use open-source tools like Phoenix™ to model reaction space and prioritize high-yield conditions .
Q. What strategies resolve structural ambiguities between computational predictions and experimental data (e.g., NMR/XRPD discrepancies)?
- Dynamic NMR : Detect rotational barriers in dimethoxybenzyl groups to validate computational conformational models .
- X-ray powder diffraction (XRPD) : Compare experimental patterns with Mercury®-simulated data from DFT-optimized structures. Discrepancies >5% suggest incorrect tautomeric forms .
- Multivariate analysis (e.g., PCA of spectral data) identifies outliers caused by solvent polymorphs .
Q. How can researchers address contradictory biological activity data in cell-based assays?
- Dose-response normalization : Use GraphPad Prism® to calculate IC₅₀ values, controlling for solvent cytotoxicity (e.g., DMSO <0.1%) .
- Proteomic profiling : Compare target engagement (e.g., kinase inhibition) with benzoxazine derivatives to identify off-target effects .
- 3D spheroid models : Resolve false negatives from 2D monolayer assays, as seen in analogous antimicrobial studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
